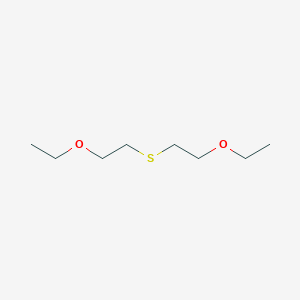
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) typically involves multiple steps, including the formation of the amidino group and the esterification process. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) involves large-scale chemical processes that ensure consistency and efficiency. These methods often utilize advanced technologies and equipment to control reaction parameters and optimize production.
Analyse Chemischer Reaktionen
Types of Reactions
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) include other amidino and ester derivatives with comparable structures and properties.
Uniqueness
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
40283-74-7 |
|---|---|
Molekularformel |
C15H26N2O3S2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]adamantane |
InChI |
InChI=1S/C15H26N2O3S2/c16-14(10-21-22(18,19)20)17-3-1-2-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2,(H2,16,17)(H,18,19,20) |
InChI-Schlüssel |
LSCXOLOEXRAZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCCN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)



![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)






